1-(3-Bromophenyl)-3-methylbutan-1-amine
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Overview
Description
1-(3-Bromophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of substituted amines It features a bromophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylbutan-1-amine, followed by a substitution reaction with a bromophenyl group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(3-Bromophenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-2-methylpropan-1-amine
- 1-(4-Bromophenyl)-3-methylbutan-1-amine
- 1-(3-Chlorophenyl)-3-methylbutan-1-amine
Uniqueness
1-(3-Bromophenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom in the meta position relative to the amine group can affect its electronic properties and interactions with other molecules .
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 |
InChI Key |
IGGKUMVNWSNTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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